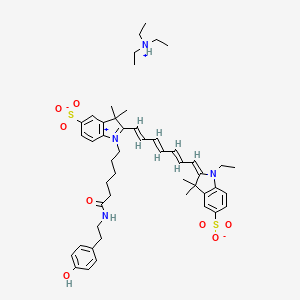

Cy7 tyramide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C49H66N4O8S2 |

|---|---|

分子量 |

903.2 g/mol |

IUPAC 名称 |

(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |

InChI |

InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |

InChI 键 |

PKVPZSGTNHZHDH-UHFFFAOYSA-N |

手性 SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |

规范 SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |

产品来源 |

United States |

Foundational & Exploratory

Tyramide Signal Amplification (TSA): A Technical Guide to High-Sensitivity Immunohistochemistry and Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances the sensitivity of immunohistochemistry (IHC) and immunofluorescence (IF) assays.[1][2][3] This technique is particularly valuable for the detection of low-abundance proteins and nucleic acid sequences that are often undetectable by conventional methods.[4][5] By amplifying the signal at the site of the target molecule, TSA enables researchers to achieve robust and specific staining with reduced primary antibody concentrations, facilitating clearer results and the conservation of valuable reagents.

Core Principles and Advantages

The fundamental principle of TSA lies in the enzymatic deposition of labeled tyramide molecules at the location of the target antigen or nucleic acid sequence. This method utilizes the catalytic activity of horseradish peroxidase (HRP) to generate highly reactive, labeled tyramide radicals that covalently bind to adjacent tyrosine residues on proteins. This covalent linkage results in a significant accumulation of the label at the target site, leading to a substantial increase in signal intensity.

The primary advantages of employing TSA technology include:

-

Enhanced Sensitivity: TSA can increase detection sensitivity by up to 100-fold or even more compared to conventional methods, allowing for the visualization of low-abundance targets.

-

Reduced Primary Antibody Consumption: Due to the significant signal amplification, primary antibodies can be used at much higher dilutions (from 2 to 50-fold or even 100 to 200-fold more dilute than in standard protocols), which reduces costs and minimizes potential background staining.

-

Improved Signal-to-Noise Ratio: By using more dilute primary antibodies, non-specific background signals are often reduced, leading to a clearer and more specific signal.

-

High Resolution: The TSA reaction is localized to the immediate vicinity of the HRP enzyme, resulting in sharp and well-defined staining with excellent spatial resolution.

-

Multiplexing Capabilities: TSA is a key enabling technology for multiplex immunofluorescence (mIF), allowing for the sequential detection of multiple antigens in a single tissue section, even when using primary antibodies from the same host species.

Mechanism of Action

The TSA process is a multi-step enzymatic reaction that can be broken down as follows:

-

Binding of Primary and Secondary Antibodies: The process begins with the standard immunolabeling procedure where a primary antibody binds to the target antigen. This is followed by the binding of a secondary antibody conjugated to the enzyme horseradish peroxidase (HRP).

-

Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.

-

Covalent Deposition: This activated tyramide radical then covalently binds to electron-rich amino acids, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.

-

Signal Amplification: Each HRP molecule can catalyze the activation of numerous tyramide molecules, leading to the deposition of a large number of labels (e.g., fluorophores or haptens) at the target site, thus amplifying the signal.

Quantitative Data Summary

The signal amplification achieved with TSA can be substantial, leading to significant improvements in detection sensitivity and resolution. The table below summarizes the quantitative enhancements reported in various studies.

| Parameter | Conventional Method | With Tyramide Signal Amplification (TSA) | Fold Improvement / Comment |

| Detection Sensitivity | Standard | Up to 100-fold increase | Enables detection of low-abundance targets. |

| Measurement Resolution | Standard | ≥ 10-fold improvement | Allows for better differentiation of subtle changes in protein expression. |

| Primary Antibody Dilution | e.g., 1:50 - 1:500 | e.g., 1:1,000 - 1:100,000 | Significant conservation of primary antibody. |

| Signal-to-Noise Ratio | Baseline | 3-fold increase reported in one study | Achieved by blocking unreacted components and optimizing reaction parameters. |

Experimental Protocols

Below are detailed methodologies for performing Tyramide Signal Amplification in both single-plex and multiplex immunofluorescence applications.

Protocol 1: Single-Plex Tyramide Signal Amplification for Immunohistochemistry/Immunofluorescence (IHC/IF)

This protocol outlines the key steps for performing TSA on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%) for quenching endogenous peroxidase

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Fluorophore-conjugated Tyramide reagent

-

Amplification buffer (containing H₂O₂)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Methodology:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 x 3 minutes), 70% (2 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 0.3% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides in wash buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration (often significantly more dilute than for conventional IF/IHC).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide in the amplification buffer (containing H₂O₂) according to the manufacturer's instructions. A final H₂O₂ concentration of around 0.0015% is often used.

-

Incubate sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Incubate with DAPI for nuclear counterstaining.

-

Wash briefly with wash buffer.

-

-

Mounting:

-

Mount coverslips using an antifade mounting medium.

-

Protocol 2: Multiplex Immunofluorescence (mIF) with Sequential Tyramide Signal Amplification

This protocol allows for the detection of multiple targets on a single slide by sequential rounds of staining and antibody stripping.

Methodology:

-

Perform Staining for the First Target:

-

Follow steps 1-7 of the Single-Plex TSA protocol for the first primary antibody and its corresponding fluorophore-conjugated tyramide.

-

-

Antibody Stripping:

-

After the first round of TSA, the covalently bound fluorophore will remain. The primary and secondary antibodies need to be removed before staining for the next target.

-

This is typically achieved by a heat-induced stripping method, similar to antigen retrieval. Incubate slides in a stripping buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for a defined period.

-

-

Staining for Subsequent Targets:

-

After stripping, repeat the blocking, primary antibody incubation, secondary antibody incubation, and tyramide signal amplification steps for the next target, using a different fluorophore-conjugated tyramide.

-

Repeat the entire cycle of staining and stripping for each additional target.

-

-

Final Counterstaining and Mounting:

-

After the final round of staining, proceed with DAPI counterstaining and mounting as described in the single-plex protocol.

-

Mandatory Visualizations

Caption: The signaling pathway of Tyramide Signal Amplification (TSA).

References

An In-depth Technical Guide to Cy7 Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Cy7 Tyramide Signal Amplification

Tyramide Signal Amplification (TSA), also referred to as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method utilized in various applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH). Its primary function is to amplify signals, which is particularly crucial for the detection of low-abundance targets.[1][2][3] The technology is centered around the catalytic activity of the enzyme Horseradish Peroxidase (HRP).

The methodology integrates into standard immunostaining protocols. The process is initiated by the binding of a primary antibody to a specific target antigen. This is followed by the binding of a secondary antibody, which is conjugated to HRP, to the primary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a fluorophore-labeled tyramide substrate—in this case, Cy7-tyramide—into a highly reactive, short-lived tyramide radical.[4][5]

These activated Cy7-tyramide radicals subsequently form covalent bonds with electron-rich amino acid residues, predominantly tyrosine, on proteins located in the immediate vicinity of the HRP enzyme.[3][6] This rapid and localized deposition of a multitude of fluorophores leads to a significant enhancement of the signal intensity at the site of the target antigen.[7] The resulting covalent bond is highly stable, which permits the use of harsh treatments, such as antibody stripping for multiplexing procedures, without a loss of the fluorescent signal.[8]

The use of Cy7, a near-infrared (NIR) fluorophore, in TSA provides a significant advantage. The excitation and emission spectra of Cy7 in the NIR range help to minimize interference from the natural autofluorescence of biological tissues, which is more prevalent in the visible spectrum. This characteristic of Cy7 contributes to an improved signal-to-noise ratio in imaging applications.[3]

Quantitative Data on Signal Enhancement

The signal amplification achieved with TSA is substantial, offering a significant improvement over conventional immunofluorescence methods. The exact degree of enhancement can be influenced by factors such as the specific target, the antibodies used, and the experimental conditions. Nevertheless, the literature consistently reports significant signal amplification.

| Method Comparison | Reported Signal Enhancement | Fluorophore/Application |

| TSA vs. Unstained Cells | ~3000x higher signal | Cy7-tyramide (5 µM)[1] |

| TSA vs. Standard Phospho Flow Cytometry | ~10-fold increase in measurement resolution | Alexa Fluor 488-tyramide[1] |

| TSA vs. Conventional Methods (general) | Up to 100-fold increase in sensitivity | General TSA[3][9] |

| Power Styramide™ vs. TSA | 10-50 times higher fluorescence signal | iFluor® dye-labeled Styramide™[2] |

| SuperBoost Kits vs. Standard ICC/IHC/ISH | 10-200 times greater precision and sensitivity | Alexa Fluor dyes with poly-HRP |

Experimental Protocols

The following is a detailed methodology for conducting immunofluorescence with Cy7-tyramide signal amplification.

Sample Preparation

-

Fixation: Fix cells or tissue specimens with 3.7% formaldehyde (B43269) or paraformaldehyde in a phosphate-buffered saline (PBS) solution for 20 minutes at room temperature.[5]

-

Washing: Rinse the samples twice with PBS.[5]

-

Permeabilization: For the detection of intracellular targets, permeabilize the cells by incubating them in a solution of 0.1% Triton X-100 in PBS for 1-5 minutes at room temperature.[5]

-

Washing: Following permeabilization, rinse the samples twice with PBS.[5]

Immunostaining

-

Endogenous Peroxidase Quenching (Optional but Recommended): To block the activity of endogenous peroxidases, incubate the sample in a 3% hydrogen peroxide solution for 10 minutes. Subsequently, rinse the sample twice with PBS.[5]

-

Blocking: To prevent non-specific binding of antibodies, incubate the sample in a suitable blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at 4°C.[5]

-

Primary Antibody Incubation: Dilute the primary antibody in the manufacturer's recommended antibody diluent. Apply the diluted antibody to the sample and incubate for 60 minutes at room temperature or, for longer incubations, overnight at 4°C.[5] It is important to note that the optimal concentration of the primary antibody may need to be determined empirically and can often be significantly reduced in comparison to conventional immunofluorescence protocols.

-

Washing: Wash the sample three times with PBS, with each wash lasting 5 minutes.[5]

-

Secondary Antibody-HRP Incubation: Apply a secondary antibody conjugated to HRP, diluted in the recommended diluent. Incubate the sample for 60 minutes at room temperature.[5]

-

Washing: Wash the sample three times with PBS, with each wash lasting 5 minutes.[5]

Cy7-Tyramide Signal Amplification

-

Prepare Tyramide Working Solution: Immediately prior to use, prepare the Cy7-tyramide working solution by diluting the stock solution in the provided amplification buffer containing 0.003% H₂O₂. The optimal concentration of Cy7-tyramide should be determined experimentally for each specific application.

-

Tyramide Reaction: Apply the freshly prepared Cy7-tyramide working solution to the sample and incubate for 5-10 minutes at room temperature, ensuring protection from light. The incubation time can be adjusted to optimize the balance between signal intensity and background noise.

-

Washing: Following the tyramide reaction, wash the sample three times with PBS, with each wash lasting 5 minutes.

Counterstaining and Mounting

-

Counterstaining (Optional): If desired, counterstain the cell nuclei with a suitable fluorescent dye, such as DAPI.[8]

-

Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium to preserve the fluorescence.[8]

Imaging

-

Visualize the fluorescent signal using a fluorescence microscope that is equipped with the appropriate filter set for Cy7.

Mandatory Visualizations

References

- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy7 Styramide *Superior Replacement for this compound* | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. learn.cellsignal.com [learn.cellsignal.com]

- 5. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Cy7 Tyramide: A Deep Dive into Near-Infrared Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles and applications of Cy7 tyramide, a near-infrared (NIR) fluorescent dye conjugate crucial for advanced multiplex immunofluorescence and other sensitive detection methodologies. We will delve into its spectral properties, the mechanism of Tyramide Signal Amplification (TSA), and provide detailed experimental protocols for its use.

Introduction to this compound and Tyramide Signal Amplification (TSA)

This compound is a powerful tool in cellular and tissue-based imaging, enabling the detection of low-abundance targets with high sensitivity.[1][2] It is a conjugate of the cyanine (B1664457) dye Cy7 and tyramine. The utility of this compound is realized through a process called Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD).[1][3] This enzymatic method can boost the signal intensity by up to 100-fold compared to conventional immunofluorescence techniques.[3][4]

The core of the TSA method lies in the catalytic activity of horseradish peroxidase (HRP).[1][4][5][6][7] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the tyramide conjugate.[1][4][5][6][7] This activation generates a highly reactive, oxidized tyramide radical that covalently binds to tyrosine residues on proteins in close proximity to the HRP enzyme.[1][4][5][6][7] This covalent deposition of numerous fluorophores at the target site results in a significant amplification of the fluorescent signal.[4][5][7][8]

The NIR excitation and emission profile of this compound makes it particularly advantageous for applications where autofluorescence from tissues or other sample components could interfere with detection using common fluorophores.[6][7][8]

Spectral and Physicochemical Properties of this compound

Understanding the spectral characteristics of this compound is essential for designing experiments and selecting appropriate imaging equipment. The key quantitative data for sulfo-Cyanine7 tyramide, a common form of this compound, are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 750 nm | [4] |

| Emission Maximum (λem) | 773 nm | [4] |

| Molar Extinction Coefficient (ε) | 240,600 L⋅mol⁻¹⋅cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.24 | [4] |

| Correction Factor (CF260) | 0.04 | [4] |

| Correction Factor (CF280) | 0.04 | [4] |

Mechanism of Tyramide Signal Amplification (TSA)

The TSA process is a sequential, enzyme-driven reaction that leads to the localized deposition of fluorophores. The signaling pathway can be broken down into several key steps, as illustrated in the diagram below.

Caption: Mechanism of Tyramide Signal Amplification (TSA) with this compound.

Experimental Protocol: Immunofluorescence Staining with this compound Signal Amplification

This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections using this compound. Optimization of antibody concentrations, incubation times, and tyramide concentration may be required for specific applications.

Materials

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 3.7% formaldehyde (B43269) or paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody

-

HRP-conjugated Secondary Antibody

-

This compound Stock Solution (e.g., 1-5 mM in DMSO)

-

Tyramide Amplification Buffer (e.g., Tris Buffer, pH 7.4)

-

Hydrogen Peroxide (H₂O₂) (e.g., 30% stock)

-

Nuclear Counterstain (optional, e.g., DAPI)

-

Mounting Medium

Workflow

Caption: General workflow for immunofluorescence staining using Cy7 TSA.

Detailed Steps

-

Sample Preparation:

-

Endogenous Peroxidase Quenching (Optional but Recommended):

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Secondary Antibody Incubation:

-

Washing:

-

Tyramide Signal Amplification:

-

Prepare the Tyramide Working Solution immediately before use. Dilute the this compound stock solution (e.g., 1:100 to 1:1000) into the tyramide amplification buffer containing a final concentration of approximately 0.0015-0.003% H₂O₂.[6][7][10] The optimal dilution should be determined experimentally.

-

Apply the tyramide working solution to the sample and incubate for 5-10 minutes at room temperature, protected from light.[6][7][9][10] If high background is observed, this incubation time can be shortened.[6]

-

-

Final Washes:

-

Counterstaining and Mounting:

-

(Optional) Incubate with a nuclear counterstain like DAPI.

-

Mount the coverslip using an appropriate mounting medium.

-

-

Imaging:

Conclusion

This compound, in conjunction with Tyramide Signal Amplification, offers a highly sensitive and versatile method for detecting low-abundance targets in a variety of applications, including immunohistochemistry, immunocytochemistry, and in situ hybridization.[1][3][4] Its near-infrared spectral properties minimize issues with autofluorescence, enabling clearer and more reliable results. By following the detailed protocols and understanding the underlying mechanism, researchers can leverage the power of this compound to advance their scientific investigations and drug development efforts.

References

- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 2. news-medical.net [news-medical.net]

- 3. biotium.com [biotium.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. uab.edu [uab.edu]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Covalent Binding of Tyramide to Proteins

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the core mechanism behind tyramide signal amplification (TSA), a powerful technique used to enhance signal intensity in various bio-analytical methods. The central principle of TSA, also known as Catalyzed Reporter Deposition (CARD), is the horseradish peroxidase (HRP)-catalyzed covalent deposition of labeled tyramide molecules onto proteins in close proximity to a target of interest.[1][2] This process results in a significant, localized amplification of the signal, enabling the detection of low-abundance proteins and nucleic acids.[2][3][4]

The Core Mechanism of Covalent Deposition

The covalent binding of tyramide is not a spontaneous event but a precisely controlled enzymatic reaction. The process can be broken down into three fundamental stages: enzymatic activation, radical formation, and covalent linkage.

-

Enzymatic Activation by Horseradish Peroxidase (HRP): The process begins with HRP, an enzyme typically conjugated to a secondary antibody or streptavidin, which is localized to the target of interest. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the labeled tyramide substrate.

-

Formation of a Reactive Radical Intermediate: HRP utilizes H₂O₂ to convert the phenol (B47542) moiety of the tyramide molecule into a highly reactive, short-lived free radical species. This oxidized intermediate is the key to the covalent deposition process.

-

Covalent Linkage to Tyrosine Residues: The highly reactive tyramide radical rapidly and covalently binds to electron-rich regions of nearby proteins. The primary targets for this covalent linkage are the phenol moieties of tyrosine residues, forming stable dityrosine (B1219331) crosslinks. This reaction effectively deposits the tyramide, which carries a label (such as a fluorophore or a hapten like biotin), in the immediate vicinity of the HRP enzyme. This localized deposition provides high spatial resolution, as the reactive radicals do not diffuse far from their site of generation.

Caption: The enzymatic mechanism of tyramide covalent binding.

Quantitative Data on Tyramide Signal Amplification

TSA offers a significant increase in sensitivity compared to conventional detection methods. This amplification allows for a reduction in the amount of primary antibody needed, which can lower costs and reduce background staining.

Table 1: Signal Amplification and Reagent Optimization

| Parameter | Typical Value/Range | Notes | Source |

| Signal Amplification | 10 to 1000-fold | The degree of amplification depends on the target abundance and protocol optimization. | |

| Primary Antibody Dilution | 2 to 50-fold less than standard methods | TSA's high sensitivity allows for significantly lower primary antibody concentrations. | |

| Tyramide Concentration | 1 to 10 µg/ml | Optimal concentration needs to be determined experimentally to balance signal and background. | |

| H₂O₂ Concentration | 0.0015% to 0.003% | Low concentrations are critical for the HRP-catalyzed reaction. | |

| Incubation Time (Tyramide) | 2 to 30 minutes | Shorter times may be needed for abundant targets to prevent signal diffusion. |

Table 2: Comparison with Standard Detection Methods

| Feature | Tyramide Signal Amplification (TSA) | Standard Immunofluorescence (IF) |

| Sensitivity | Very High | Moderate to High |

| Spatial Resolution | High (covalent binding limits diffusion) | Good (can be affected by diffusion) |

| Primary Antibody Usage | Low | Standard |

| Detection of Low-Abundance Targets | Excellent | Limited |

| Workflow Complexity | Additional amplification step required | Simpler, direct detection |

Standard Experimental Workflow

The implementation of TSA requires additional steps compared to a standard immunoassay. A typical workflow for fluorescent immunohistochemistry (IHC) is outlined below. This process allows for the serial stripping of antibodies while preserving the covalently deposited fluorescent signal, a key advantage for multiplexing applications.

References

The Advantage of Near-Infrared Detection: A Technical Guide to Cy7 Fluorophore in In Situ Hybridization

For researchers, scientists, and drug development professionals, the precise localization of nucleic acid sequences within the cellular and tissue context is paramount. In situ hybridization (ISH) stands as a powerful technique to achieve this, and the choice of fluorophore is a critical determinant of experimental success. This guide delves into the technical advantages of utilizing the Cyanine7 (Cy7) fluorophore for ISH applications, providing detailed protocols and quantitative data to support its implementation in your research.

The Cy7 fluorophore, a member of the cyanine (B1664457) dye family, distinguishes itself through its emission in the near-infrared (NIR) spectrum.[1] This characteristic offers a significant advantage by minimizing the impact of autofluorescence, a common challenge in biological imaging that arises from endogenous fluorophores in tissues and cells.[2] By shifting the detection window to the NIR range, Cy7 enables a superior signal-to-noise ratio, leading to clearer and more reliable localization of target nucleic acid sequences.[2] This makes it particularly well-suited for deep tissue imaging and for multiplexing experiments where spectral overlap with other commonly used fluorophores must be avoided.[2][3]

Core Characteristics and Quantitative Data

The utility of Cy7 in ISH is underpinned by its distinct spectral and physicochemical properties. The following tables summarize key quantitative parameters for Cy7, offering a comparison with other commonly used fluorophores to aid in experimental design.

Table 1: Spectral Properties of Cy7

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | |

| Maximum Emission Wavelength (λem) | ~775 - 779 nm | |

| Molar Extinction Coefficient (at λex) | ~250,000 cm⁻¹M⁻¹ | |

| Stokes Shift | ~23 - 25 nm | |

| Quantum Yield (Φ) | ~0.3 (in aqueous solutions) |

Table 2: Comparative Overview of Common Fluorophores for ISH

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Advantages | Potential Limitations |

| Cy7 | ~750 - 756 | ~775 - 779 | ~250,000 | Low autofluorescence, deep tissue penetration | Moderate photostability |

| Cy5 | ~650 | ~670 | ~250,000 | High quantum yield, good photostability | Potential for some background autofluorescence |

| Cy3 | ~550 | ~570 | ~150,000 | Bright, photostable | Significant spectral overlap with common cellular autofluorescence |

| FITC | ~495 | ~519 | ~80,000 | Widely used, cost-effective | Prone to photobleaching, pH sensitive |

| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | High photostability, bright | Spectrally similar to Cy7 |

Experimental Protocols

Successful application of Cy7 in ISH requires meticulous attention to probe labeling and hybridization procedures. The following protocols provide a detailed methodology for these key experimental stages.

Protocol 1: Labeling of Amino-Modified Oligonucleotides with Cy7 NHS Ester

This protocol outlines the steps for conjugating an amino-modified oligonucleotide probe with a Cy7 NHS ester.

Materials:

-

Amino-modified oligonucleotide (1 mM in nuclease-free water or TE buffer)

-

Cy7 NHS ester

-

Nuclease-free water or TE buffer

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

HPLC system for purification

Procedure:

-

Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 1 mM.

-

Reaction Setup: In a microcentrifuge tube protected from light, combine the amino-modified oligonucleotide with the Cy7 NHS ester in the reaction buffer. A molar excess of the dye (e.g., 20:1) is typically used.

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the Cy7-labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase HPLC.

-

Monitor the elution at both 260 nm (oligonucleotide) and ~750 nm (Cy7 dye).

-

The desired product will show absorbance at both wavelengths.

-

-

Post-Purification: Lyophilize the collected fractions and resuspend the purified Cy7-labeled probe in a suitable buffer for storage.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Cy7-Labeled Probe

This protocol provides a general guideline for performing FISH on adherent cells or tissue sections.

Materials:

-

Purified Cy7-labeled oligonucleotide probe

-

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

-

Stringent Wash Buffer (e.g., 2x SSC, 0.1% Tween 20)

-

DAPI counterstain

-

Antifade mounting medium

-

Slides with fixed and permeabilized cells or tissue sections

Procedure:

-

Probe Preparation: Dilute the Cy7-labeled probe in hybridization buffer to the desired concentration. Denature the probe by heating at a temperature appropriate for your probe (e.g., 75-85°C) for 5-10 minutes, then immediately place on ice.

-

Hybridization: Apply the denatured probe mixture to the target area on the slide and cover with a coverslip, avoiding air bubbles. Incubate in a humidified chamber at a temperature typically between 37-45°C for 2-16 hours.

-

Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in a stringent wash buffer to remove non-specifically bound probes. The stringency can be adjusted by altering the temperature and salt concentration of the wash buffer.

-

Counterstaining: Briefly rinse the slides in PBS and apply a DAPI solution to visualize the nuclei.

-

Mounting: Wash briefly in PBS and mount the slides with an antifade mounting medium.

-

Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and DAPI.

Signaling Pathways and Logical Relationships

The application of Cy7-based ISH is not limited to simple localization but can be integrated into complex experimental designs to elucidate signaling pathways and logical relationships within biological systems. For instance, multiplexed FISH can be used to simultaneously visualize the expression of multiple genes within a single cell, providing insights into their co-regulation and the cellular response to various stimuli.

The logical relationship in a multiplex ISH experiment designed to study a signaling pathway can be visualized as follows:

References

The Core Principles of Catalyzed Reporter Deposition (CARD): An In-depth Technical Guide

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and efficacy of their in situ detection methods, Catalyzed Reporter Deposition (CARD), also widely known as Tyramide Signal Amplification (TSA), offers a powerful solution. This technique significantly amplifies the signal of labeled targets, enabling the detection of low-abundance proteins and nucleic acid sequences that may be missed with conventional methods. This guide provides a comprehensive overview of the core principles of CARD, detailed experimental protocols, and a quantitative comparison of its performance.

Fundamental Principles of CARD/TSA

Catalyzed Reporter Deposition is an enzyme-mediated signal amplification technique that relies on the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules at the site of a target molecule.[1][2] This method can be integrated into various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3]

The core mechanism of CARD/TSA involves the following key steps:

-

Target Recognition: A primary antibody or nucleic acid probe binds specifically to the target molecule within a cell or tissue sample.

-

Enzyme Localization: An HRP-conjugated secondary antibody or streptavidin binds to the primary antibody or a hapten-labeled probe, respectively. This localizes the HRP enzyme to the site of the target.

-

Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.[2]

-

Covalent Deposition: These activated tyramide radicals rapidly and covalently bind to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[4]

-

Signal Amplification: This enzymatic deposition results in a high density of reporter molecules (e.g., fluorophores or haptens) at the target site, leading to a substantial amplification of the signal. The signal amplification can be up to 100-fold or even greater compared to conventional methods.

This covalent linkage of the reporter ensures that the signal is stable and localized, providing high resolution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CARD/TSA signaling pathway and a typical experimental workflow for immunohistochemistry.

Quantitative Data and Performance

The primary quantitative advantage of CARD/TSA is its significant signal amplification, which allows for a substantial reduction in the required concentration of primary antibodies and the detection of low-abundance targets.

| Parameter | Conventional IHC/ICC | CARD/TSA | Fold Improvement |

| Signal Amplification | 1x (baseline) | Up to 100x or greater | Up to 100x |

| Primary Antibody Conc. | Standard Dilution | 10x to 5000x lower | 10 - 5000x |

| Detection Sensitivity | Moderate to High | Very High | 10 - 30x (in flow cytometry) |

Detailed Experimental Protocols

The following are generalized protocols for performing CARD/TSA in immunohistochemistry (IHC) and catalyzed reporter deposition fluorescence in situ hybridization (CARD-FISH). Specific optimization of antibody concentrations, incubation times, and temperatures is recommended for each target and sample type.

Immunohistochemistry (IHC) with CARD/TSA

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3%)

-

Blocking buffer (e.g., 2% BSA in PBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Labeled tyramide reagent

-

Amplification buffer (containing H₂O₂)

-

Wash buffer (e.g., PBST)

-

Mounting medium with DAPI

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in H₂O₂ solution for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the optimized concentration.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate sections for 1 hour at room temperature.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Tyramide Signal Amplification:

-

Prepare the tyramide working solution by diluting the labeled tyramide in the amplification buffer according to the manufacturer's instructions.

-

Incubate sections with the tyramide working solution for 2-10 minutes at room temperature, protected from light.

-

Stop the reaction by washing with a stop solution or wash buffer.

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with DAPI.

-

Mount coverslips using an appropriate mounting medium.

-

Catalyzed Reporter Deposition-Fluorescence In Situ Hybridization (CARD-FISH)

This protocol is a general guideline for detecting microorganisms in environmental samples.

Materials and Reagents:

-

Fixed microbial samples on a filter or slide

-

Permeabilization solution (e.g., lysozyme (B549824), achromopeptidase)

-

Hybridization buffer (containing formamide (B127407) and dextran (B179266) sulfate)

-

HRP-labeled oligonucleotide probe

-

Washing buffer

-

Labeled tyramide reagent

-

Amplification buffer (containing H₂O₂)

-

Wash buffer (e.g., PBS with Triton X-100)

-

Mounting medium with DAPI

Procedure:

-

Sample Preparation and Permeabilization:

-

Immobilize fixed cells on a slide or filter.

-

Permeabilize cells using an appropriate enzymatic treatment (e.g., lysozyme for bacteria) to allow probe entry.

-

Wash with wash buffer.

-

-

Inactivation of Endogenous Peroxidases:

-

Incubate the sample in a solution to inactivate any endogenous peroxidases (e.g., 0.01 M HCl).

-

Wash with deionized water and dehydrate with ethanol.

-

-

Hybridization:

-

Prepare the hybridization buffer containing the HRP-labeled probe at the optimal concentration.

-

Apply the hybridization solution to the sample and incubate at the appropriate temperature (e.g., 35-46°C) for at least 2 hours.

-

-

Washing:

-

Remove the hybridization solution and wash the sample with pre-warmed washing buffer to remove unbound probes.

-

-

Tyramide Signal Amplification:

-

Equilibrate the sample in a wash buffer.

-

Prepare the tyramide working solution and apply it to the sample.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash thoroughly with wash buffer.

-

-

Counterstaining and Mounting:

-

Counterstain with DAPI.

-

Mount for microscopy.

-

Conclusion

Catalyzed Reporter Deposition is a robust and highly sensitive technique that significantly enhances the detection of low-abundance biomolecules in a variety of applications. By understanding the core principles and optimizing the experimental protocols, researchers can achieve superior signal amplification, leading to more precise and reliable results in their studies. The ability to use significantly less primary antibody also makes it a cost-effective method for routine and high-throughput analyses.

References

- 1. New tyramide signal amplification (TSA) reagents and methods to expand applications | Explore Technologies [techfinder.stanford.edu]

- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 3. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 4. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

An In-depth Technical Guide to Multiplex Immunofluorescence with Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of multiplex immunofluorescence (mIF) with Tyramide Signal Amplification (TSA), a powerful technique for the simultaneous detection of multiple protein targets in a single tissue section. This technology is particularly valuable for understanding complex biological systems, such as the tumor microenvironment and neurodegenerative disease processes, where the spatial context of cellular and protein interactions is critical.

Core Principles of Multiplex Immunofluorescence with TSA

Multiplex immunofluorescence allows for the visualization of several biomarkers on a single slide, conserving precious tissue samples and providing crucial spatial information about protein co-expression and cellular interactions.[1][2] The TSA technology significantly enhances the sensitivity of immunofluorescence, enabling the detection of low-abundance proteins.[3][4]

The core of the mIF with TSA technique lies in a sequential staining process.[1] In each cycle, a primary antibody targets a specific protein. A secondary antibody conjugated with horseradish peroxidase (HRP) then binds to the primary antibody. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the covalent deposition of a fluorophore-labeled tyramide substrate onto and near the target protein. This covalent bond is key, as it allows for the stripping of the primary and secondary antibodies without removing the fluorescent signal. This cycle of staining, imaging, and stripping is repeated for each target protein, each with a distinct fluorophore, allowing for the creation of a multi-color image representing the distribution of multiple proteins.

Experimental Workflow

A successful mIF with TSA experiment relies on a meticulously optimized workflow. The following diagram illustrates the key steps involved in a typical cyclical mIF experiment.

Caption: A generalized workflow for multiplex immunofluorescence with TSA, highlighting the cyclical nature of the staining process.

Key Experimental Protocols

Detailed and optimized protocols are critical for reproducible and high-quality mIF results. Below are foundational protocols for key experimental stages.

Tissue Preparation

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% Ethanol: 2 changes, 3 minutes each.

-

Rinse in distilled water: 2 changes, 3 minutes each.

-

-

Antigen Retrieval:

-

Heat-Induced Epitope Retrieval (HIER) is commonly used.

-

Immerse slides in a retrieval buffer (e.g., Citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).

-

Heat the buffer with the slides to 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

Rinse with a wash buffer (e.g., PBS or TBS).

-

Sequential Staining Cycle (for each primary antibody)

-

Blocking of Endogenous Peroxidase:

-

Incubate slides in a solution of 0.3-3% hydrogen peroxide in methanol (B129727) or PBS for 15-30 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Blocking of Non-specific Binding:

-

Incubate slides in a blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS/TBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration (determined by titration).

-

Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with an HRP-conjugated secondary antibody specific to the primary antibody host species, diluted in blocking buffer, for 30-60 minutes at room temperature.

-

-

Tyramide Signal Amplification (TSA):

-

Wash slides with wash buffer (3 changes, 5 minutes each).

-

Prepare the TSA reagent working solution according to the manufacturer's instructions.

-

Incubate slides with the TSA reagent for 5-10 minutes at room temperature, protected from light.

-

Wash slides with wash buffer (3 changes, 5 minutes each).

-

-

Antibody Stripping:

-

This step removes the primary and secondary antibodies before the next round of staining.

-

A common method is to repeat the antigen retrieval step (e.g., heating in citrate or Tris-EDTA buffer).

-

Wash slides with wash buffer.

-

Final Steps

-

Nuclear Counterstaining:

-

After the final stripping step, incubate slides with a nuclear counterstain like DAPI for 5-10 minutes.

-

Rinse with wash buffer.

-

-

Mounting and Imaging:

-

Mount coverslips using an appropriate mounting medium.

-

Acquire images using a multispectral imaging system.

-

Data Presentation: Quantitative Analysis

Quantitative analysis is a key advantage of mIF, allowing for the objective measurement of protein expression and cellular interactions. The following tables present representative data from studies utilizing mIF with TSA.

Antibody Titration for Optimal Signal-to-Noise Ratio

Optimizing the primary antibody concentration is crucial to achieve a high signal-to-noise ratio. The following table illustrates how signal intensity and signal-to-noise ratio can vary with antibody dilution.

| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |

| 1:100 | 950 | 150 | 6.3 |

| 1:250 | 800 | 80 | 10.0 |

| 1:500 | 650 | 50 | 13.0 |

| 1:1000 | 400 | 45 | 8.9 |

| 1:2000 | 200 | 40 | 5.0 |

| This table presents illustrative data based on principles of antibody titration to demonstrate the concept of optimizing signal-to-noise ratio. |

Reproducibility of Multiplex Immunofluorescence

A multi-institutional study evaluated the reproducibility of a six-plex mIF assay for immuno-oncology markers. The following table summarizes the inter-site concordance for cell density measurements.

| Marker | Cell Density Inter-site Concordance (R²) |

| PD-L1 | 0.85 |

| PD-1 | 0.82 |

| CD8 | 0.91 |

| CD68 | 0.88 |

| FoxP3 | 0.79 |

| Cytokeratin | 0.93 |

| Data adapted from the Multi-institutional TSA-amplified Multiplexed Immunofluorescence Reproducibility Evaluation (MITRE) Study. |

Visualization of Signaling Pathways

mIF with TSA is a powerful tool for visualizing the components of signaling pathways within their native tissue context. The following diagrams, created using the DOT language, illustrate key signaling pathways frequently studied with this technique.

PD-1/PD-L1 Signaling Pathway in Immuno-oncology

This pathway is a critical immune checkpoint that regulates T-cell activation and is a major target in cancer immunotherapy.

Caption: The PD-1/PD-L1 signaling pathway, illustrating the inhibitory effect on T-cell activation.

Amyloid-Beta (Aβ) Pathway in Alzheimer's Disease

The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. This diagram outlines the amyloidogenic pathway leading to Aβ production.

Caption: The amyloidogenic pathway of APP processing leading to the formation of Aβ plaques.

Tau Pathology Pathway in Neurodegenerative Diseases

Hyperphosphorylated tau protein forms neurofibrillary tangles, another key pathological feature of Alzheimer's disease and other tauopathies.

Caption: A simplified pathway of tau phosphorylation, aggregation, and its role in neurodegeneration.

Conclusion

Multiplex immunofluorescence with Tyramide Signal Amplification is a sophisticated and powerful technique that provides invaluable insights into the complex spatial relationships of proteins within tissues. By enabling the simultaneous visualization of multiple targets with high sensitivity, mIF with TSA is driving significant advancements in various fields, including oncology, neuroscience, and immunology. A thorough understanding of the underlying principles and meticulous optimization of experimental protocols are paramount to harnessing the full potential of this technology for research and drug development.

References

- 1. Key role of MIF-related neuroinflammation in neurodegeneration and cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes: Cy7 Tyramide Protocol for Multiplex Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex immunohistochemistry (mIHC) is a powerful technique that enables the simultaneous detection of multiple protein targets within a single tissue section. This approach provides crucial insights into the spatial relationships and co-expression patterns of biomarkers, which is invaluable for understanding complex biological systems in both normal and pathological states. Tyramide Signal Amplification (TSA) is a key technology in mIHC that significantly enhances signal intensity, allowing for the detection of low-abundance proteins. This application note provides a detailed protocol for utilizing Cy7 tyramide, a near-infrared fluorophore, in a sequential mIHC workflow. The near-infrared emission of Cy7 minimizes interference from tissue autofluorescence, making it an excellent choice for high-sensitivity multiplex analysis.

The core principle of TSA-based mIHC involves sequential rounds of antibody staining, signal amplification, and antibody stripping.[1][2] An unconjugated primary antibody specific to the target of interest is first applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2] The HRP enzyme then catalyzes the covalent deposition of a fluorophore-conjugated tyramide molecule (in this case, this compound) onto tyrosine residues in the immediate vicinity of the target antigen.[3][4] This covalent bond ensures that the fluorescent signal remains localized even after the primary and secondary antibodies are stripped away, allowing for subsequent rounds of staining with different primary antibodies and spectrally distinct fluorophores. This method overcomes limitations of traditional immunofluorescence, such as the need for primary antibodies from different host species, thereby simplifying panel design.

Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification is an enzyme-mediated detection method that dramatically increases the sensitivity of immunohistochemical staining. The process begins with the binding of a primary antibody to its specific epitope on the antigen within the tissue. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorophore-labeled tyramide substrate into a highly reactive, short-lived radical. This activated tyramide radical then covalently binds to electron-rich regions of nearby proteins, primarily tyrosine residues. This reaction results in the deposition of a large number of fluorophores at the site of the antigen, leading to a significant amplification of the signal. Because the tyramide-fluorophore is covalently bound to the tissue, the signal is robust and can withstand the harsh stripping conditions required to remove the antibody complex for the next round of staining.

Materials and Reagents

| Reagent/Material | Supplier/Cat. No. | Storage |

| Xylene | e.g., Sigma-Aldrich | Room Temperature |

| Ethanol (B145695) (100%, 95%) | e.g., Sigma-Aldrich | Room Temperature |

| Deionized Water (dH₂O) | Laboratory Supply | Room Temperature |

| Antigen Retrieval Buffer (Citrate, pH 6.0) | e.g., Cell Signaling Technology #14746 | 4°C |

| Antigen Retrieval Buffer (EDTA, pH 8.0) | e.g., Cell Signaling Technology #14747 | 4°C |

| 3% Hydrogen Peroxide (H₂O₂) | e.g., Sigma-Aldrich | Room Temperature |

| Tris-Buffered Saline with Tween® 20 (TBST) | e.g., Cell Signaling Technology #9997 | Room Temperature |

| Antibody Diluent | e.g., Cell Signaling Technology #8112 | 4°C |

| HRP-conjugated Secondary Antibody | Species-specific | 4°C |

| This compound Reagent | e.g., AAT Bioquest #11064 | -20°C, protected from light |

| Tyramide Amplification Buffer | Provided with tyramide reagent | 4°C |

| Antibody Stripping Buffer | 10 mM Sodium Citrate, pH 6.0 | Room Temperature |

| DAPI (4′,6-diamidino-2-phenylindole) | e.g., Thermo Fisher Scientific | 4°C |

| Antifade Mounting Medium | e.g., ProLong® Gold, Thermo Fisher Scientific | 4°C |

| Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Slides | User-provided | Room Temperature |

| Humidified Staining Chamber | Laboratory Supply | N/A |

| Microwave or Steamer | Laboratory Supply | N/A |

| Coplin Jars | Laboratory Supply | N/A |

Experimental Protocols

Deparaffinization and Rehydration

-

Incubate slides in three consecutive washes of xylene for 5 minutes each.

-

Incubate slides in two consecutive washes of 100% ethanol for 10 minutes each.

-

Incubate slides in two consecutive washes of 95% ethanol for 10 minutes each.

-

Rinse slides twice in dH₂O for 5 minutes each.

Antigen Retrieval

Note: The choice of antigen retrieval buffer (Citrate pH 6.0 or EDTA pH 8.0) is antibody-dependent and should be optimized for each primary antibody in the panel.

-

Immerse slides in a Coplin jar containing the appropriate antigen retrieval buffer.

-

Using a microwave, bring the buffer to a boil and then maintain at a sub-boiling temperature for 10-15 minutes.

-

Allow the slides to cool to room temperature on the benchtop for at least 30 minutes.

-

Rinse slides in dH₂O three times for 5 minutes each.

Endogenous Peroxidase Quenching

-

Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature in the dark.

-

Rinse slides with 1X TBST three times for 5 minutes each.

Staining Cycle 1 (and subsequent cycles)

-

Blocking (Optional): A separate blocking step is often not necessary with tyramide signal amplification protocols.

-

Primary Antibody Incubation:

-

Dilute the first primary antibody in antibody diluent to its predetermined optimal concentration (see Table 1 for examples).

-

Apply 100-400 µL of the diluted primary antibody to each slide, ensuring the tissue section is completely covered.

-

Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.

-

Wash slides with 1X TBST three times for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Apply an HRP-conjugated secondary antibody specific to the host species of the primary antibody.

-

Incubate in a humidified chamber for 30 minutes at room temperature, protected from light.

-

Wash slides with 1X TBST three times for 5 minutes each.

-

-

Tyramide Signal Amplification (TSA) with Cy7:

-

Prepare the this compound working solution by diluting the stock according to the manufacturer's instructions (typically 1:100 to 1:500) in the provided amplification buffer.

-

Apply 100-400 µL of the this compound working solution to each slide.

-

Incubate for 5-10 minutes at room temperature in a humidified chamber, protected from light.

-

Wash slides with 1X TBST three times for 5 minutes each.

-

Antibody Stripping

-

Immerse slides in a Coplin jar containing antibody stripping buffer (10 mM Sodium Citrate, pH 6.0).

-

Using a microwave, bring the buffer to a boil and maintain at a sub-boiling temperature for 10 minutes.

-

Allow the slides to cool to room temperature on the benchtop for at least 30 minutes.

-

Rinse slides in 1X TBST.

-

Proceed to the next staining cycle, starting from step 4.1, using a different primary antibody and a spectrally distinct tyramide-fluorophore conjugate.

Final Steps (after the last staining cycle)

-

Counterstaining:

-

Incubate slides with DAPI solution (e.g., 1:100 dilution) for 10 minutes at room temperature to stain the nuclei.

-

Wash slides with 1X TBST three times for 5 minutes each.

-

-

Mounting:

-

Carefully dry the area around the tissue section.

-

Apply a drop of antifade mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

-

Allow the mounting medium to cure as per the manufacturer's instructions.

-

-

Imaging:

-

Image the slides using a fluorescence microscope or slide scanner equipped with appropriate filters for DAPI and Cy7.

-

Quantitative Data

Table 1: Example Primary Antibody Dilutions and Incubation Times

| Target | Antibody Clone | Host Species | Dilution Range | Incubation Time |

| PD-L1 | E1L3N® | Rabbit | 1:100 - 1:1600 | 30-60 min @ RT |

| CD8 | C8/144B | Mouse | 1:200 - 1:400 | 30-60 min @ RT |

| FoxP3 | D2W8E™ | Rabbit | 1:100 - 1:400 | 30-60 min @ RT |

| Cytokeratin | AE1/AE3 | Mouse | 1:500 - 1:3000 | 20-60 min @ RT |

| CD3 | SP7 | Rabbit | 1:100 - 1:600 | 15-60 min @ RT |

| BCL-6 | PG-B6p | Mouse | 1:30 - 1:100 | 60 min @ RT |

| CD20 | L26 | Mouse | 1:1000 - 1:2000 | 30 min @ RT |

Note: These are starting recommendations. Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody, tissue type, and experimental setup. For TSA-based mIHC, primary antibody concentrations can often be reduced compared to conventional IHC.

Table 2: this compound Properties and Recommended Staining Parameters

| Parameter | Value/Recommendation |

| Excitation Maximum (λex) | ~750 nm |

| Emission Maximum (λem) | ~775 nm |

| Recommended Filter Set | Cy7 |

| Tyramide Dilution | 1:100 - 1:500 in amplification buffer |

| Tyramide Incubation Time | 5 - 10 minutes at room temperature |

Visualizations

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | Incomplete deparaffinization. | Extend xylene and ethanol incubation times. |

| Endogenous peroxidase activity not fully quenched. | Increase H₂O₂ incubation time to 20-30 minutes. | |

| Primary antibody concentration too high. | Perform a titration to determine the optimal, lower concentration. | |

| Insufficient washing. | Increase the number and/or duration of TBST washes. | |

| Weak or No Signal | Suboptimal antigen retrieval. | Test different antigen retrieval buffers (Citrate vs. EDTA) and optimize heating time/temperature. |

| Primary antibody concentration too low. | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). | |

| Inactive HRP or tyramide reagent. | Use fresh reagents. Ensure proper storage of HRP-conjugated antibodies and tyramide. | |

| Incorrect secondary antibody. | Ensure the secondary antibody is specific to the host species of the primary antibody. | |

| Photobleaching of fluorophore. | Minimize exposure of slides to light. Use an antifade mounting medium. | |

| Signal Bleed-through | Incomplete antibody stripping. | Ensure the stripping buffer is at a sub-boiling temperature for the full duration. |

| (in subsequent cycles) | Confirm the stripping protocol is effective for the specific antibodies used. | |

| Tissue Damage | Harsh antigen retrieval or stripping conditions. | Reduce microwave power or heating time. Ensure slides do not dry out during heating steps. |

Conclusion

The this compound protocol for multiplex immunohistochemistry offers a highly sensitive and robust method for the simultaneous detection of multiple biomarkers in a single tissue section. The use of a near-infrared fluorophore like Cy7 minimizes issues with tissue autofluorescence, leading to an improved signal-to-noise ratio. By following this detailed protocol and optimizing parameters for specific antibodies and tissues, researchers can generate high-quality, spatially resolved data to advance their understanding of complex biological processes in health and disease. This powerful technique is particularly valuable in fields such as oncology, immunology, and neuroscience, where the tissue microenvironment plays a critical role.

References

- 1. A protocol for multiplex immunofluorescence staining with a fluorescent tyramide signal amplification system, FT-GO | springermedicine.com [springermedicine.com]

- 2. akoyabio.com [akoyabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Procedural Requirements and Recommendations for Multiplex Immunofluorescence Tyramide Signal Amplification Assays to Support Translational Oncology Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Sensitivity Cy7 Tyramide Staining for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust enzymatic detection method that significantly enhances the sensitivity of immunohistochemistry (IHC) and immunofluorescence (IF) applications.[1][2] This technique is particularly advantageous for the detection of low-abundance protein targets in challenging sample types such as formalin-fixed paraffin-embedded (FFPE) tissues.[1][2][3] The TSA method utilizes the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules in close proximity to the target antigen. This results in a substantial increase in signal intensity, up to 100-fold greater than conventional methods, allowing for the use of more dilute primary antibodies and reducing background noise.

This application note provides a detailed, step-by-step protocol for Cy7 tyramide staining in FFPE tissues. Cy7 is a near-infrared (NIR) fluorophore, and its use in conjunction with TSA is ideal for applications where autofluorescence from the tissue might be a concern.

Principle of Tyramide Signal Amplification (TSA)

The TSA process begins with a standard IHC workflow where a primary antibody targets the antigen of interest. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy7-labeled tyramide substrate into a highly reactive, short-lived radical intermediate. This activated tyramide radical then covalently binds to nearby tyrosine residues on proteins at the site of the HRP enzyme. This localized deposition of numerous fluorophore molecules results in a significant amplification of the fluorescent signal.

References

Application Notes and Protocols for Cy7 Tyramide in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy7 Tyramide Signal Amplification in FISH

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific nucleic acid sequences within the cellular context. However, detecting low-abundance targets can be challenging due to weak signals. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that can amplify the fluorescent signal by 10 to 200 times compared to conventional FISH methods.[1][2][3] This technology is particularly advantageous when using Cy7, a near-infrared fluorophore. The near-infrared emission of Cy7 helps to reduce autofluorescence from biological samples, thereby improving the signal-to-noise ratio.[2]

The TSA method utilizes the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of multiple fluorophore-labeled tyramide molecules in the immediate vicinity of the target sequence.[2] This localized amplification results in a significantly brighter signal, enabling the detection of targets that are otherwise undetectable.

Key Advantages of this compound in FISH:

-

Enhanced Sensitivity: Allows for the detection of low-abundance RNA and DNA targets.

-

Reduced Autofluorescence: The near-infrared emission of Cy7 minimizes interference from endogenous fluorophores in tissues.

-

Conservation of Reagents: The high level of signal amplification allows for a significant reduction in the concentration of primary antibodies or probes used.

-

High Resolution: The enzymatic deposition of tyramide is localized, providing excellent spatial resolution.

Quantitative Data

The use of Tyramide Signal Amplification significantly enhances signal intensity, allowing for lower concentrations of primary antibodies and probes.

| Parameter | Conventional FISH | This compound FISH (TSA) | Fold Improvement | Reference |

| Primary Antibody Dilution | 1:50 - 1:500 | 1:1,000 - 1:25,000 | 2 to 50-fold reduction | |

| Signal Amplification | 1x | Up to 100-fold | Up to 100x | |

| Probe Size | Typically >1 kb | <1 kb feasible | N/A |

| Fluorophore Properties | Excitation (nm) | Emission (nm) | Photostability |

| Cy7 | ~750 | ~773 | Moderate (can be susceptible to photobleaching) |

Signaling Pathway and Experimental Workflow

Tyramide Signal Amplification (TSA) Mechanism

The following diagram illustrates the principle of tyramide signal amplification. A horseradish peroxidase (HRP)-conjugated secondary antibody binds to the primary antibody, which in turn is bound to a hapten-labeled probe hybridized to the target nucleic acid. In the presence of hydrogen peroxide (H₂O₂), HRP activates the Cy7-labeled tyramide, which then covalently binds to tyrosine residues on proteins in close proximity to the target.

Caption: Mechanism of Tyramide Signal Amplification (TSA).

Experimental Workflow for this compound FISH

The diagram below outlines the key steps in performing a FISH experiment with this compound signal amplification.

Caption: Experimental workflow for FISH with Cyramide Signal Amplification.

Experimental Protocols

Materials

-

This compound Reagent: (e.g., from commercial suppliers)

-

Probes: Hapten-labeled (e.g., Biotin, DIG, DNP) DNA or RNA probes

-

Antibodies:

-

Anti-hapten primary antibody (e.g., anti-Biotin, anti-DIG)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

-

Hybridization Buffer

-

Wash Buffers: (e.g., SSC-based buffers)

-

Blocking Buffer: (e.g., 1% BSA in PBS-T)

-

Amplification Buffer/Diluent

-

Hydrogen Peroxide (H₂O₂): 30% stock solution

-

Counterstain: (e.g., DAPI)

-

Antifade Mounting Medium

-

Adherent cells on coverslips

Protocol for this compound FISH on Adherent Cells

This protocol provides a general guideline. Optimization of incubation times and concentrations may be required for specific cell types and targets.

1. Sample Preparation a. Grow adherent cells on sterile coverslips in a petri dish. b. Aspirate the culture medium and wash the cells twice with 1x PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with 1x PBS for 5 minutes each. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash the cells twice with 1x PBS.

2. Probe Hybridization a. Pre-warm the hybridization buffer to 37°C. b. Dilute the hapten-labeled probe in the hybridization buffer to the desired concentration. c. Apply the probe solution to the coverslip and incubate in a humidified chamber at 37°C overnight.

3. Post-Hybridization Washes a. Wash the coverslips in 2x SSC with 50% formamide (B127407) at 42°C for 15 minutes. b. Wash twice in 2x SSC at 42°C for 10 minutes each. c. Wash once in 1x SSC at room temperature for 5 minutes.

4. Immunodetection and Signal Amplification a. Blocking: Incubate the coverslips in blocking buffer for 30 minutes at room temperature to reduce non-specific antibody binding. b. Primary Antibody Incubation: Dilute the anti-hapten primary antibody in blocking buffer (e.g., 1:500 - 1:2000). Apply to the coverslips and incubate for 1 hour at room temperature in a humidified chamber. c. Washes: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBS-T) for 5 minutes each. d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:500 - 1:1000). Apply to the coverslips and incubate for 1 hour at room temperature in a humidified chamber. e. Washes: Wash the coverslips three times with PBS-T for 5 minutes each. f. Tyramide Signal Amplification: i. Prepare the this compound working solution by diluting the stock in amplification buffer. ii. Add hydrogen peroxide to the tyramide working solution to a final concentration of 0.0015%. Use immediately. iii. Apply the this compound working solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light. g. Washes: Wash the coverslips three times with PBS-T for 5 minutes each.

5. Counterstaining and Mounting a. Incubate the coverslips with a DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei. b. Wash the coverslips briefly with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Seal the edges of the coverslip with nail polish and allow it to dry.

6. Imaging a. Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~773 nm) and DAPI.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Insufficient probe concentration- Inefficient hybridization- Suboptimal antibody dilution- Inactive HRP enzyme- Insufficient tyramide reaction time | - Increase probe concentration- Optimize hybridization temperature and time- Titrate primary and secondary antibodies- Use fresh HRP-conjugate- Increase tyramide incubation time (e.g., up to 15 minutes) |

| High Background | - Non-specific probe binding- Non-specific antibody binding- Endogenous peroxidase activity- Excessive tyramide reaction time | - Increase stringency of post-hybridization washes- Increase blocking time or use a different blocking agent- Quench endogenous peroxidases with 3% H₂O₂ before blocking- Decrease tyramide incubation time |

| Photobleaching | - Cy7 is susceptible to photobleaching | - Minimize exposure to excitation light- Use an antifade mounting medium- Acquire images with shorter exposure times and higher camera sensitivity |

References

Optimal Concentration of Cy7 Tyramide for Enhanced Cell Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Cy7 tyramide for cell staining using Tyramide Signal Amplification (TSA). TSA is a powerful technique that significantly enhances the sensitivity of immunocytochemistry (ICC) and immunohistochemistry (IHC), enabling the detection of low-abundance targets.[1][2] this compound, a near-infrared fluorophore, is particularly advantageous for reducing interference from tissue autofluorescence.[1]

Principle of Tyramide Signal Amplification (TSA)

TSA is an enzyme-mediated detection method that utilizes the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a large number of fluorophore-labeled tyramide molecules at the site of a target antigen.[2] The process begins with a standard indirect immunolabeling procedure where a primary antibody binds to the target antigen, followed by an HRP-conjugated secondary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the Cy7-tyramide substrate into a highly reactive, short-lived radical intermediate.[3] This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition results in a substantial amplification of the fluorescent signal, often up to 100-fold or more compared to conventional methods.

Key Experimental Parameters and Optimization

The success of TSA-based staining with this compound is critically dependent on the empirical optimization of several parameters. Due to the high sensitivity of this method, it is essential to titrate reagents to achieve a high signal-to-noise ratio.

Primary Antibody Concentration: A crucial aspect of TSA is the significant reduction in the required concentration of the primary antibody, often 2- to 50-fold lower than that used in conventional immunofluorescence. This not only conserves valuable antibodies but also minimizes non-specific background staining.